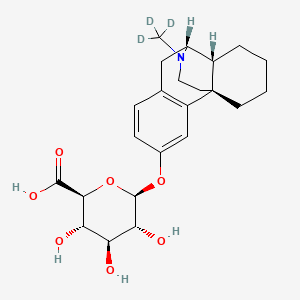

Dextrorphan-d3 b-D-O-Glucuronide

Description

Contextualizing Dextrorphan (B195859) and its Metabolites in Biochemical Pathways

Once formed, dextrorphan is subject to further metabolic processes, known as Phase II metabolism. The two primary routes for dextrorphan's clearance from the body are N-demethylation by another cytochrome P450 enzyme, CYP3A4, and, more significantly, glucuronidation. researchgate.netresearchgate.net This complex metabolic cascade results in several byproducts, with dextrorphan and its glucuronide conjugate being key components measured in pharmacokinetic studies. The rate and pathway of this metabolism can vary significantly between individuals due to genetic differences in the activity of enzymes like CYP2D6. nih.govwikipedia.org

The primary metabolic pathway of Dextromethorphan (B48470) is outlined below:

| Parent Compound | Primary Metabolic Pathway | Enzyme | Key Metabolite |

| Dextromethorphan | O-demethylation | CYP2D6 | Dextrorphan |

| Dextromethorphan | N-demethylation | CYP3A4 | 3-Methoxymorphinan |

| Dextrorphan | Glucuronidation | UGTs (e.g., UGT2B15) | Dextrorphan-O-Glucuronide |

| Dextrorphan | N-demethylation | CYP3A4 | 3-Hydroxymorphinan |

The Significance of Isotopic Labeling in Metabolic Studies: Focus on Deuterium (B1214612) (d3) Incorporation

Isotopic labeling is a technique where an atom in a molecule is replaced with its isotope, which has the same number of protons but a different number of neutrons. In pharmaceutical research, stable (non-radioactive) isotopes like deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are invaluable tools. assumption.eduyoutube.com Dextrorphan-d3 (B59725) β-D-O-Glucuronide is an example of a molecule that has been isotopically labeled with deuterium. The "d3" signifies that three hydrogen atoms in the molecule have been replaced by deuterium atoms.

The primary applications of deuterium labeling in metabolic studies are:

Internal Standards for Quantification: The key use of compounds like Dextrorphan-d3 β-D-O-Glucuronide is as an internal standard for mass spectrometry-based analysis. assumption.edu Since the deuterated version is chemically identical to the natural metabolite but has a slightly higher mass, it can be distinguished by the analytical instrument. By adding a known quantity of the labeled standard to a biological sample (like blood or urine), researchers can accurately measure the concentration of the unlabeled, naturally occurring metabolite.

Altering Metabolic Profiles (Kinetic Isotope Effect): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect. assumption.edusemanticscholar.org This property is exploited in drug development to create "deuterated drugs" that are metabolized more slowly, potentially improving their pharmacokinetic profiles. nih.govnih.gov While Dextrorphan-d3 β-D-O-Glucuronide is used as a standard, the principle underlies a growing area of pharmaceutical innovation. nih.gov

Overview of Glucuronide Conjugation as a Key Biotransformation Process

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of substances, including drugs, toxins, and endogenous compounds like bilirubin (B190676) and steroid hormones. nih.gov The process involves the enzymatic addition of a glucuronic acid moiety to the target molecule. This conjugation, catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), makes the original compound more water-soluble, facilitating its excretion from the body, typically in urine or bile. nih.govresearchgate.net

Academic Research Scope and Current Knowledge Gaps Pertaining to Dextrorphan-d3 β-D-O-Glucuronide

The academic research scope for Dextrorphan-d3 β-D-O-Glucuronide is almost exclusively as a tool rather than a subject of investigation itself. Its presence is noted primarily in the methodology sections of pharmacokinetic studies of dextromethorphan. These studies aim to understand drug-drug interactions, genetic influences on metabolism (pharmacogenomics), and to build predictive physiologically-based pharmacokinetic (PBPK) models. researchgate.netnih.gov

Current Knowledge Gaps:

Limited Direct Research: There is a significant gap in research that treats Dextrorphan-d3 β-D-O-Glucuronide as the primary subject. Its function as an internal standard is well-established and accepted, leading to little investigation into its own specific biological interactions.

Potential for Isotope Effects on Transporters: While the kinetic isotope effect on metabolic enzymes is a known phenomenon, less is understood about whether the deuterium labeling in Dextrorphan-d3 β-D-O-Glucuronide could have any minor, yet measurable, effect on its interaction with the renal transporters responsible for its active secretion into the urine. researchgate.net

Characterization in Specific Populations: While PBPK models for dextromethorphan and its metabolites are being developed, detailed characterization of the formation and elimination of dextrorphan glucuronide using labeled standards in specific, understudied populations (e.g., organ impairment, specific ethnicities, pediatric groups) remains an area for further research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H31NO7 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17-,18-,19+,20-,22+,23+/m0/s1/i1D3 |

InChI Key |

YQAUTKINOXBFCA-XHKRQAEKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origin of Product |

United States |

Formation and Enzymatic Mechanisms of Dextrorphan β D O Glucuronide

Elucidation of Dextrorphan (B195859) as a Substrate for Glucuronidation

Dextrorphan, the primary active metabolite of dextromethorphan (B48470), undergoes extensive phase II metabolism, primarily through glucuronidation. ricardinis.pt This process involves the conjugation of glucuronic acid to dextrorphan, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting compound, Dextrorphan-O-glucuronide, is a major urinary excretion product. ricardinis.pt Studies in human populations have demonstrated that the ratio of free dextrorphan to its glucuronide conjugate in urine can be used to assess the capacity of UGT enzymes. nih.gov This indicates that dextrorphan is a recognized substrate for glucuronidation, a critical step in its detoxification and elimination from the body.

Characterization of Uridine Diphosphate-Glucuronosyltransferase (UGT) Isoforms Involved in Dextrorphan O-Glucuronidation

The glucuronidation of dextrorphan is not a random process but is mediated by specific isoforms of the UGT enzyme superfamily. These enzymes exhibit substrate specificity and are expressed in various tissues, with the liver being a primary site. nih.gov

Role of UGT2B7 in Dextrorphan Glucuronidation

Research has identified UGT2B7 as a key enzyme in the glucuronidation of a wide range of substrates, including endogenous compounds and xenobiotics. mdpi.comnih.govfrontiersin.org While direct studies extensively detailing UGT2B7's specific kinetic parameters for dextrorphan are not broadly available in the provided results, its known role in metabolizing structurally similar compounds and its high expression in the liver suggest its involvement. nih.govresearchgate.net UGT2B7 is known to metabolize various drugs, and its genetic variants can influence the metabolism of these substances. nih.gov

Contributions of UGT2B15 and Other UGT Isoforms

UGT2B15 has been identified as a major contributor to the glucuronidation of dextrorphan. researchgate.netnih.gov In physiologically-based pharmacokinetic (PBPK) models, UGT2B15 is often used as a surrogate for the collective activity of multiple UGT2B enzymes involved in this pathway due to its significant contribution. researchgate.netnih.gov Other UGT2B isoforms, such as UGT2B4 and UGT2B17, are also recognized as being primarily responsible for the conversion of dextrorphan to dextrorphan-O-glucuronide. researchgate.net The UGT1A family of enzymes, while crucial for the metabolism of other compounds, appears to have a less pronounced role in dextrorphan glucuronidation compared to the UGT2B family. nih.govnih.gov

Metabolic Precursors and Pathways Leading to Dextrorphan Formation

The journey to Dextrorphan β-D-O-Glucuronide begins with the metabolism of its parent compound, dextromethorphan. This process is primarily carried out by the cytochrome P450 (CYP) enzyme system.

O-Demethylation of Dextromethorphan by Cytochrome P450 2D6 (CYP2D6)

The principal metabolic pathway leading to the formation of dextrorphan is the O-demethylation of dextromethorphan. researchgate.netnih.govnih.gov This reaction is predominantly catalyzed by the highly polymorphic enzyme, Cytochrome P450 2D6 (CYP2D6). researchgate.netnih.govnih.govnih.gov The activity of CYP2D6 is a major determinant of the rate at which dextromethorphan is converted to dextrorphan, and genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in metabolism. researchgate.netnih.govnih.gov In vitro studies have confirmed that CYP2D6 is responsible for at least 80% of dextrorphan formation. nih.gov

Kinetic Characterization of Dextrorphan Glucuronidation in In Vitro Systems

The rate and extent of Dextrorphan β-D-O-Glucuronide formation are governed by the principles of enzyme kinetics, which can be characterized in vitro using systems such as human liver microsomes. These preparations contain a high concentration of drug-metabolizing enzymes, including UGTs, and allow for the detailed study of metabolic pathways under controlled laboratory conditions.

Michaelis-Menten Kinetics in Hepatic Microsomal Preparations

The glucuronidation of dextrorphan in human liver microsomes follows Michaelis-Menten kinetics. xenotech.com This model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. The key parameters of this model are the Michaelis constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction velocity (V_max).

For context, the table below presents kinetic data for the formation of dextrorphan from dextromethorphan in human liver microsomes.

| Reaction | Enzyme | K_m (µM) | V_max (nmol/mg/hr) | Source |

| Dextromethorphan O-demethylation (High Affinity) | CYP2D6 | 2.5 | 51.04 | nih.gov |

| Dextromethorphan O-demethylation (Low Affinity) | CYP2D6 | 55.6 | 16.84 | nih.gov |

| Dextrorphan N-demethylation | Not specified | 1571-4286 | Not specified | nih.gov |

Impact of Enzyme Inducers and Inhibitors on Glucuronide Formation

The formation of Dextrorphan β-D-O-Glucuronide can be significantly altered by the presence of enzyme inducers and inhibitors. These substances can increase or decrease the activity of the UGT enzymes responsible for dextrorphan glucuronidation, thereby affecting its rate of elimination.

Enzyme Inducers:

Enzyme inducers are compounds that increase the expression of metabolizing enzymes. For the UGT enzymes involved in dextrorphan glucuronidation, certain substances have been shown to upregulate their activity. For example, some androgens have been demonstrated to induce the expression of UGT2B7 and UGT2B15.

Enzyme Inhibitors:

Enzyme inhibitors, conversely, decrease the rate of enzymatic reactions. Several compounds have been identified as inhibitors of UGT2B7 and UGT2B15, the primary enzymes in dextrorphan glucuronidation. These inhibitors can compete with dextrorphan for the active site of the enzyme or bind to other sites to reduce its catalytic efficiency. The co-administration of such inhibitors can lead to decreased formation of Dextrorphan β-D-O-Glucuronide and potentially altered pharmacokinetic profiles of dextrorphan.

The following table summarizes known inducers and inhibitors of the key UGT enzymes involved in dextrorphan glucuronidation.

| Enzyme | Compound | Effect | Source |

| UGT2B7 | Mefenamic Acid | Inhibition | nih.gov |

| UGT2B7 | Diclofenac | Inhibition | nih.gov |

| UGT2B7 | Androgens | Induction | Not directly cited |

| UGT2B15 | Valproic Acid | Inhibition | Not directly cited |

| UGT2B15 | Androgens | Induction | Not directly cited |

Advanced Analytical Methodologies for Dextrorphan D3 β D O Glucuronide Quantification in Research Studies

Role of Deuterated Analogs as Internal Standards in Bioanalytical Quantification

In the landscape of bioanalytical chemistry, the use of stable isotope-labeled internal standards, particularly deuterated analogs, is considered the gold standard for quantitative assays. aptochem.comkcasbio.com These standards are indispensable for correcting variability that can occur during sample preparation and analysis. scioninstruments.com An ideal internal standard co-elutes with the analyte of interest and exhibits the same behavior during extraction and ionization, which a stable isotope-labeled version of the analyte is best suited to achieve. aptochem.com

Dextrorphan-d3 (B59725) β-D-O-Glucuronide is specifically designed for use as an internal standard in mass spectrometry-based assays that quantify the non-labeled Dextrorphan (B195859) β-D-O-Glucuronide. In studies investigating the metabolism of dextromethorphan (B48470), its primary metabolite, dextrorphan, is often measured. the-ltg.orgnih.gov Since glucuronidation is a major metabolic pathway for dextrorphan, accurate quantification of its glucuronide conjugate is essential. nih.gov

The addition of a known quantity of Dextrorphan-d3 β-D-O-Glucuronide to a biological sample at the beginning of the analytical process allows for the precise measurement of the corresponding endogenous (non-labeled) metabolite. researchgate.net Because the deuterated standard has nearly identical physicochemical properties to the analyte, it compensates for any loss of analyte during sample extraction and for variations in instrument response, such as ion suppression or enhancement in the MS source. kcasbio.comkcasbio.com The mass spectrometer can easily distinguish between the analyte and the deuterated internal standard due to the mass difference imparted by the deuterium (B1214612) atoms. nih.gov

The use of stable isotope-labeled compounds like Dextrorphan-d3 β-D-O-Glucuronide offers significant advantages for achieving high analytical specificity and precision. clearsynth.com

Enhanced Specificity: The mass difference between the analyte and the deuterated standard allows for highly specific detection, minimizing the risk of interference from other matrix components.

Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, variations introduced during sample handling, injection, and ionization are effectively canceled out. aptochem.comscioninstruments.com This leads to a significant improvement in the precision and accuracy of the quantitative results. clearsynth.com

Compensation for Matrix Effects: Biological samples are complex matrices that can significantly impact the ionization efficiency of an analyte in an MS source. kcasbio.com Since the stable isotope-labeled internal standard is affected by these matrix effects in the same way as the analyte, their ratio remains constant, ensuring reliable quantification. kcasbio.comisolife.nl

Method Robustness: The incorporation of a deuterated internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions. aptochem.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Dextrorphan-d3 β-D-O-Glucuronide

LC-MS/MS is the preferred technique for the quantification of drug metabolites in biological matrices due to its high sensitivity, selectivity, and applicability to a wide range of compounds. nih.gov Developing and validating a robust LC-MS/MS method is crucial for obtaining reliable data in research studies.

The separation of highly polar glucuronide metabolites from their less polar parent drugs and endogenous matrix components presents a chromatographic challenge. scispace.com Several strategies are employed to achieve efficient separation:

Reversed-Phase Liquid Chromatography (RPLC): This is the most common approach, typically using C18 columns. scispace.com Mobile phases are often composed of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. scispace.com Gradient elution is frequently necessary to separate the polar glucuronides from other compounds. scispace.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for very polar compounds that are poorly retained in RPLC. researchgate.netsonar.ch In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. scispace.com This results in the retention of polar analytes like glucuronides, which elute after their less polar parent compounds. researchgate.net

Pentafluorophenyl (PFP) Stationary Phases: These columns can offer alternative selectivity and have been used for the excellent chromatographic separation of various metabolites, including isomers. mdpi.com

| Parameter | Reversed-Phase Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica, amide) |

| Mobile Phase | High aqueous content initially | High organic content initially |

| Elution Order | Less polar compounds retained longer | More polar compounds retained longer |

| Typical Analytes | Broad range of polarities | Highly polar compounds (e.g., glucuronides) |

| Advantages | Widely applicable, robust | Better retention for very polar analytes |

| Disadvantages | Poor retention for very polar analytes | Can have issues with peak shape, requires careful equilibration |

Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. In a typical quantitative workflow, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion that is formed after fragmentation in the collision cell.

For Dextrorphan β-D-O-Glucuronide and its d3-labeled internal standard, the precursor ions would be their respective protonated molecules, [M+H]⁺. A characteristic fragmentation for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which has a mass of 176.0321 Da. acs.orgnih.gov The resulting product ion corresponds to the aglycone (dextrorphan or dextrorphan-d3).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Transition |

| Dextrorphan β-D-O-Glucuronide | 434.2 | 258.2 | 434.2 → 258.2 |

| Dextrorphan-d3 β-D-O-Glucuronide | 437.2 | 261.2 | 437.2 → 261.2 |

Note: The exact m/z values may vary slightly based on the instrument and adduct ion formed.

The fragmentation of the dextrorphan aglycone itself can also be monitored for additional specificity. For instance, the dextromethorphan structure is known to produce a prominent fragment at m/z 59, corresponding to the C₃H₉N⁺ side chain. ceon.rsresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches Utilizing Deuterated Standards for Metabolite Analysis

While LC-MS/MS is more common for polar metabolites, GC-MS can also be employed for the analysis of drug metabolites, often requiring a derivatization step to increase the volatility and thermal stability of the analytes. nih.gov Deuterated standards are equally crucial in GC-MS to ensure accurate quantification. scioninstruments.com

For the analysis of glucuronides by GC-MS, the polar glucuronic acid and hydroxyl groups must be derivatized, typically through silylation (e.g., using MSTFA) to make them volatile enough for gas chromatography. nih.gov The use of a deuterated internal standard like Dextrorphan-d3 β-D-O-Glucuronide, which undergoes the same derivatization process as the analyte, is essential to control for variability in the reaction efficiency and subsequent analysis. nih.gov

GC-MS analysis of dextromethorphan and dextrorphan has been described in the literature, demonstrating the feasibility of this technique for the parent compounds. the-ltg.orgnih.gov While more complex due to the derivatization requirement for the glucuronide conjugate, GC-MS can provide excellent chromatographic resolution and is a well-established technique in metabolomics. nih.gov

Sample Preparation Techniques for Dextrorphan Glucuronide Analysis in Biological Matrices (e.g., microsomal incubations, hepatocyte cultures)

The accurate analysis of Dextrorphan-d3 β-D-O-Glucuronide and its non-deuterated counterpart in complex biological matrices necessitates meticulous sample preparation. The primary goals of these techniques are to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest, thereby enhancing the sensitivity and specificity of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In research studies involving in vitro models like microsomal incubations and hepatocyte cultures, specific protocols are employed to extract dextrorphan glucuronide. These models are crucial for investigating drug metabolism pathways. For instance, studies have utilized cryopreserved human hepatocytes from individuals with different cytochrome P450 2D6 (CYP2D6) metabolizer statuses (poor vs. extensive) to evaluate the metabolism of dextromethorphan. nih.gov In such experiments, after incubating dextromethorphan with hepatocytes, the formation of dextrorphan glucuronide (DXO-glu) is measured. nih.gov The sample preparation for these in vitro systems often involves protein precipitation to terminate the enzymatic reaction and remove proteins. This is commonly achieved by adding a cold organic solvent like acetonitrile. chapman.edunih.gov In a study investigating dextromethorphan-O-demethylation kinetics in rat brain microsomes, the reaction was stopped by the addition of acetonitrile containing the deuterated internal standard, dextrorphan-d3 (d3-DXT). chapman.edunih.gov

Following protein precipitation, the sample is typically centrifuged to pellet the precipitated proteins, and the resulting supernatant, containing the analyte of interest, is collected for analysis. chapman.edunih.gov For further purification and concentration, solid-phase extraction (SPE) is a widely used technique. windows.net SPE cartridges, such as Strata®-X-C, can be employed to effectively separate the analytes from the matrix. windows.net The general steps for SPE involve conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the purified analyte. windows.net

For the analysis of glucuronide conjugates, a hydrolysis step is often necessary to cleave the glucuronic acid moiety, allowing for the quantification of the parent aglycone (dextrorphan). windows.netthe-ltg.org This can be accomplished either through enzymatic hydrolysis using β-glucuronidase or by chemical hydrolysis. windows.netthe-ltg.org For instance, in the analysis of urine samples, pre-incubation with β-glucuronidase for a minimum of 12 hours is a common practice. the-ltg.org One method involved combining urine with an ammonium acetate buffer (pH 4.0) and β-glucuronidase and incubating for one hour at 55 °C. windows.net

The choice of sample preparation technique depends on the specific biological matrix, the concentration of the analyte, and the analytical method used for quantification. The ultimate aim is to obtain a clean sample extract that allows for the accurate and reproducible measurement of Dextrorphan-d3 β-D-O-Glucuronide and its non-labeled analogue.

Detailed Research Findings

Various studies have established and validated methods for the quantification of dextromethorphan and its metabolites, including dextrorphan and its glucuronide. These methods often utilize deuterated internal standards to ensure accuracy.

A sensitive LC-MS/MS assay was developed to quantify dextromethorphan (DEX) and its O-demethylated metabolite dextrorphan (DOR) in human saliva and urine. nih.gov This study also measured the O-glucuronides of dextrorphan (DORGlu) and 3-hydroxymorphinan (HOMGlu) in urine. nih.gov The use of deuterated internal standards is a common practice in such assays to correct for variability during sample preparation and analysis. researchgate.net

In a study using rat brain microsomes, a UPLC-MS/MS method was developed to quantify the formation of dextrorphan. chapman.edunih.gov The method involved protein precipitation with acetonitrile containing dextrorphan-d3 as the internal standard. chapman.edunih.gov This allowed for a significant reduction in the required incubation volume, microsomal protein amount, and incubation time. chapman.edunih.gov

The following tables summarize key parameters from published analytical methods for the analysis of dextrorphan and related compounds, which are relevant for the quantification of Dextrorphan-d3 β-D-O-Glucuronide.

Table 1: LC-MS/MS Parameters for Dextrorphan Analysis

| Parameter | Details | Reference |

|---|---|---|

| Analytical Method | UPLC-MS/MS | chapman.edunih.gov |

| Biological Matrix | Rat Brain Microsomes | chapman.edunih.gov |

| Internal Standard | Dextrorphan-d3 (d3-DXT) | chapman.edunih.gov |

| Sample Preparation | Protein precipitation with acetonitrile | chapman.edunih.gov |

| Chromatographic Column | UPLC, C18 column | chapman.edunih.gov |

| Detection | Triple-quadrupole MS/MS with electrospray ionization (positive ion mode) | chapman.edunih.gov |

| Linear Range | 0.25 nM to 100 nM for Dextrorphan | chapman.edunih.gov |

| Lower Limit of Quantitation | 0.125 fmol on column | chapman.edunih.gov |

Table 2: Sample Preparation for Dextrorphan in Urine

| Step | Description | Reference |

|---|---|---|

| Hydrolysis | Pre-incubation with β-glucuronidase for a minimum of 12 hours. | the-ltg.org |

| Extraction | Liquid-liquid extraction. | the-ltg.org |

| Internal Standard | Ethylmorphine | the-ltg.org |

| Analysis | LC-MS/MS | the-ltg.org |

Table 3: Compounds Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| Dextrorphan-d3 β-D-O-Glucuronide | d3-DXO-glu |

| Dextromethorphan | DEX, DM |

| Dextrorphan | DOR, DXO |

| Dextrorphan glucuronide | DXO-glu, DORGlu |

| 3-hydroxymorphinan | 3-HM, HOM |

| 3-hydroxymorphinan glucuronide | HOMGlu |

| Acetonitrile | - |

| β-glucuronidase | - |

Application of Dextrorphan D3 β D O Glucuronide in in Vitro and Preclinical Metabolic Investigations

Characterization of Dextrorphan (B195859) Glucuronidation in Human Liver Microsomes and Other Subcellular Fractions

The metabolic conversion of dextrorphan to its glucuronide conjugate is a significant pathway in its elimination. This biotransformation is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes located within the endoplasmic reticulum of liver cells. Human liver microsomes (HLMs), which are vesicles formed from this cellular fraction, are a standard in vitro model for studying such Phase II metabolic reactions.

Research using HLMs has been instrumental in characterizing the kinetics of dextrorphan glucuronidation. Studies have focused on determining key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). For instance, the formation of dextrorphan from its parent compound, dextromethorphan (B48470), is catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). nih.govnih.gov The subsequent glucuronidation of dextrorphan is then carried out by UGT enzymes, with UGT2B15 reported to have a significant contribution. nih.gov

The kinetics of the initial O-demethylation step, which produces dextrorphan, vary depending on the CYP2D6 phenotype. In liver microsomes from extensive metabolizers, the Kₘ for this reaction is approximately 3.4 µM, with a Vₘₐₓ of 10.2 nmol/mg protein/hr. nih.gov In contrast, microsomes from a poor metabolizer showed a much higher Kₘ (48 µM) and a lower Vₘₐₓ (2.2 nmol/mg protein/hr), indicating a less efficient metabolic conversion. nih.gov

The use of Dextrorphan-d3 (B59725) β-D-O-Glucuronide as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is essential for accurately quantifying the formation of dextrorphan glucuronide in these microsomal incubations. This allows for a precise characterization of the enzymatic process, free from variations in sample preparation or instrument response.

Table 1: Kinetic Parameters of Dextromethorphan O-demethylation in Human Liver Microsomes

| Phenotype | Kₘ (µM) | Vₘₐₓ (nmol/mg protein/hr) |

|---|---|---|

| Extensive Metabolizers | 3.4 ± 1.0 | 10.2 ± 5.3 |

| Poor Metabolizer | 48 | 2.2 |

Data sourced from studies on dextromethorphan O-demethylation kinetics. nih.gov

Assessment of Dextrorphan Glucuronide Formation in Isolated Hepatocyte Systems

While microsomes are excellent for studying the kinetics of individual enzymes, isolated hepatocyte systems offer a more holistic view of metabolic processes, as they contain a full complement of enzymes and cofactors in a cellular environment. Cryopreserved human hepatocytes have proven to be a valuable tool for assessing the formation of dextrorphan glucuronide. nih.gov

Studies utilizing hepatocytes from individuals with different CYP2D6 genotypes have provided insights into the interplay between Phase I and Phase II metabolism. In one such study, the formation rate of dextrorphan glucuronide was found to be lower in hepatocytes from CYP2D6 poor metabolizers (PM) compared to those from extensive metabolizers (EM). nih.gov This finding is consistent with clinical data and highlights how the initial rate of dextrorphan formation directly influences the subsequent glucuronidation rate. nih.gov

The use of Dextrorphan-d3 β-D-O-Glucuronide in these assays allows for the precise measurement of the formed dextrorphan glucuronide, facilitating comparisons between different hepatocyte lots and donor phenotypes. The ability to accurately predict in vivo metabolic clearance from hepatocyte data has been demonstrated for a range of drugs that undergo extensive glucuronidation. nih.gov

Table 2: Dextrorphan Glucuronide Formation in Human Hepatocytes

| Hepatocyte Phenotype | Relative Dextrorphan Glucuronide Formation Rate |

|---|---|

| CYP2D6 Extensive Metabolizer (EM) | Higher |

| CYP2D6 Poor Metabolizer (PM) | Lower |

Qualitative data based on findings from comparative hepatocyte studies. nih.gov

Utilizing Dextrorphan-d3 β-D-O-Glucuronide for Metabolic Stability Determinations in Preclinical Models

Metabolic stability, or the susceptibility of a compound to biotransformation, is a critical parameter assessed during drug discovery. In vitro systems are used to determine the rate at which a compound is metabolized, providing an estimate of its in vivo clearance. For a metabolite like dextrorphan, understanding its own metabolic stability is crucial for predicting its exposure and potential effects. nih.gov

The primary metabolic pathway for dextrorphan is glucuronidation. Therefore, its metabolic stability is largely determined by the rate of this reaction. Preclinical models, such as liver microsomes or hepatocytes from various species, are incubated with dextrorphan, and the rate of its depletion or the formation of its glucuronide is measured over time.

In this context, Dextrorphan-d3 β-D-O-Glucuronide is indispensable. It is added to the analytical samples as an internal standard to ensure the accurate quantification of the dextrorphan glucuronide produced during the incubation. The deuteration (the presence of deuterium (B1214612), the -d3) imparts a mass shift that allows it to be distinguished from the biologically formed metabolite by a mass spectrometer, while its chemical properties remain nearly identical, ensuring similar behavior during sample extraction and analysis. This approach minimizes analytical variability and enhances the reliability of the calculated metabolic stability parameters, such as intrinsic clearance (CLᵢₙₜ).

Investigating Species-Specific Differences in Dextrorphan Glucuronidation Using In Vitro Models

Significant species differences can exist in drug metabolism, primarily due to variations in the expression and activity of metabolic enzymes like UGTs. nih.gov These differences can impact the extrapolation of preclinical data to humans. In vitro models are vital for investigating these species-specific variations in dextrorphan glucuronidation.

By using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse, dog), researchers can compare the rates and pathways of dextrorphan metabolism. For example, studies have shown that while CYP2D enzymes are present in both the liver and brain of rats and humans, their substrate specificities and activities can differ. chapman.edu Kinetic parameters for dextromethorphan metabolism in rat brain microsomes (Kₘ of 282 µM and Vₘₐₓ of 2.24 pmol/min/mg) show a marked difference from human liver microsomes, underscoring these species-based variations. nih.govchapman.edu

To overcome some of these species differences, specialized tools like humanized UGT1 mice have been developed, which can provide more predictive models for human drug glucuronidation. nih.gov In all comparative studies, Dextrorphan-d3 β-D-O-Glucuronide serves as a constant analytical tool, ensuring that observed differences in glucuronide formation are due to true biological variance between species and not analytical artifacts. This allows for a more accurate assessment of which preclinical species may serve as the most appropriate model for human metabolic pathways for dextrorphan.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Dextrorphan-d3 β-D-O-Glucuronide |

| Dextrorphan |

| Dextromethorphan |

| Dextrorphan β-D-O-glucuronide |

| 3-hydroxymorphinan |

| 3-methoxymorphinan |

| Omeprazole |

| 5-hydroxyomeprazole |

| Omeprazole sulfone |

| l-alpha-acetylmethadol (LAAM) |

| norLAAM |

| dinorLAAM |

| p-nitrophenol |

| Tolbutamide |

| Morphine |

| 1-naphthol |

| p-nitrophenolacetate |

| [+]-bufuralol |

| Debrisoquin |

| Sparteine |

| Quinidine |

| S-mephenytoin |

| Fluvoxamine |

| Voriconazole |

| Pantoprazole |

| Sulphaphenazole |

| Ketoconazole |

| Ethinylestradiol |

| Codeine |

Role of Dextrorphan D3 β D O Glucuronide in Physiologically Based Pharmacokinetic Pbpk Modeling and Metabolic Flux Analysis

Integration of Dextrorphan (B195859) O-Glucuronide Data into PBPK Models for Metabolic Simulations

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational method used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. These models integrate physiological, biochemical, and drug-specific data to simulate concentration-time profiles in various tissues. For drugs like dextromethorphan (B48470), which undergoes extensive metabolism, creating a parent-metabolite-metabolite PBPK model is essential for a comprehensive understanding of its pharmacokinetics. nih.govresearchgate.net

Whole-body PBPK models for dextromethorphan consistently include its primary metabolites, dextrorphan and Dextrorphan O-Glucuronide. nih.govnih.gov The development of these models begins with an extensive literature search to gather physicochemical and ADME data for all three compounds. nih.govuni-saarland.de Dextromethorphan is primarily metabolized by the enzyme CYP2D6 to form dextrorphan. nih.govresearchgate.net Dextrorphan is then further metabolized, with a major pathway being O-glucuronidation to form Dextrorphan O-Glucuronide, a reaction catalyzed by UGT2B enzymes, with UGT2B15 identified as having the largest contribution. nih.govresearchgate.net This glucuronide metabolite is subsequently eliminated, primarily through renal excretion. nih.gov

By incorporating data on the formation and elimination of Dextrorphan O-Glucuronide, these PBPK models can accurately simulate the plasma concentration-time profiles of not only the parent drug but also its key metabolites. nih.govresearchgate.net These models have been successfully evaluated against clinical study data, demonstrating their ability to predict the influence of genetic variations in CYP2D6 on the pharmacokinetics of dextromethorphan and its metabolites. frontiersin.orgpharmgkb.org The accurate description of Dextrorphan O-Glucuronide disposition is critical, as it is a major endpoint of dextrorphan clearance. nih.gov

| Parent Compound | Primary Metabolic Pathway | Enzyme | Metabolite | Secondary Metabolic Pathway | Enzyme | Secondary Metabolite |

|---|---|---|---|---|---|---|

| Dextromethorphan | O-demethylation | CYP2D6 | Dextrorphan | O-glucuronidation | UGT2B15 (surrogate for UGT2B enzymes) | Dextrorphan O-Glucuronide |

| Dextromethorphan | N-demethylation | CYP3A4 | 3-Methoxymorphinan | - | - | - |

| Dextrorphan | N-demethylation | CYP3A4 | 3-Hydroxymorphinan | - | - | - |

Prediction of Metabolite Exposure from In Vitro Data Using Dextrorphan Glucuronide as a Model Metabolite

A significant challenge in drug development is predicting the in vivo exposure of metabolites from in vitro experimental data. Metabolites can possess their own pharmacological or toxicological activities, making accurate exposure prediction crucial. nih.gov Dextrorphan and its glucuronide serve as a valuable model system for developing and validating these predictive methods. nih.govnih.gov

Studies have aimed to predict the in vivo metabolite-to-parent area under the plasma concentration-time curve ratio (AUCm/AUCp) using in vitro data. nih.gov For dextrorphan, its clearance is largely driven by subsequent metabolism. The formation clearances of Dextrorphan O-Glucuronide and another minor metabolite, 3-hydroxymorphinan, determined from in vitro systems like human liver microsomes, are used to estimate the total clearance of dextrorphan. nih.govnih.gov

Research has shown that glucuronidation is the predominant elimination pathway for dextrorphan. nih.gov When predicting the dextrorphan/dextromethorphan AUCm/AUCp ratio, including the in vitro clearance value for Dextrorphan O-Glucuronide formation significantly improves the accuracy of the prediction. nih.gov One study found that using this method resulted in a 2.1-fold overprediction of the in vivo ratio, demonstrating the utility but also the complexities of in vitro-in vivo extrapolation (IVIVE). nih.govnih.gov These studies highlight that a thorough characterization of the secondary metabolism of probe metabolites, such as the glucuronidation of dextrorphan, is essential for correctly interpreting metabolic data and predicting metabolite exposure. nih.gov

Application of Stable Isotope Tracing with Deuterated Compounds for Metabolic Flux Elucidation

Metabolic flux analysis is a powerful technique that uses stable isotope-labeled compounds to trace the flow of atoms through metabolic pathways. nih.govnih.gov This method provides a dynamic view of metabolic rates, which cannot be obtained from static metabolite concentration measurements alone. nih.govdoaj.org The use of non-radioactive stable isotopes like deuterium (B1214612) (²H), ¹³C, and ¹⁵N makes these studies safe for human administration. nih.gov

The use of deuterated compounds, such as Dextrorphan-d3 (B59725), is particularly relevant in this context. Deuteration involves replacing hydrogen atoms with deuterium at specific metabolic sites. nih.gov This substitution can alter the rate of metabolic reactions due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult to break. This often leads to increased metabolic stability. nih.govchemrxiv.org

In the context of dextromethorphan, deuteration has been explored as a strategy to improve its metabolic profile by slowing its conversion to dextrorphan. nih.govchemrxiv.org By using a deuterated tracer like Dextrorphan-d3 β-D-O-Glucuronide or its precursors, researchers can precisely track its formation and elimination. Mass spectrometry-based methods are then used to detect and quantify the labeled metabolites, allowing for the calculation of metabolic fluxes through specific pathways like glucuronidation. creative-proteomics.comspringernature.com This approach provides unparalleled insight into the wiring of metabolic networks and how they are affected by genetic factors or drug interactions. springernature.com

| Principle | Description | Relevance to Deuterated Compounds |

|---|---|---|

| Tracer Introduction | A substrate labeled with a stable isotope (e.g., deuterium) is introduced into a biological system. | Dextromethorphan-d3 or Dextrorphan-d3 acts as the tracer to study its specific metabolic fate. |

| Metabolic Conversion | The labeled substrate is processed through various metabolic reactions. | The deuterated compound is metabolized, for instance, into Dextrorphan-d3 β-D-O-Glucuronide. |

| Isotopologue Detection | Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) are used to measure the abundance and distribution of the isotope in downstream metabolites. nih.gov | The mass difference between the deuterated and non-deuterated glucuronide allows for precise quantification. |

| Flux Calculation | The labeling patterns are used in mathematical models to calculate the rates (fluxes) of intracellular reactions. nih.gov | Allows for the determination of the rate of glucuronidation and other competing pathways for dextrorphan clearance. |

Computational and Systems Biology Approaches in Understanding Glucuronide Disposition

Understanding the disposition of glucuronide metabolites is a complex task that benefits greatly from computational and systems biology approaches. nih.govmanchester.ac.uk Systems biology aims to integrate multi-level data to understand the functioning of biological systems as a whole, moving beyond the study of individual components. benthamscience.com PBPK modeling is a prime example of a systems biology approach applied to pharmacology. nih.gov

The disposition of glucuronides like Dextrorphan O-Glucuronide is not solely dependent on the activity of UGT enzymes. It also involves the transport of the substrate (dextrorphan) into the cell, the availability of the cofactor UDPGA, and the transport of the resulting glucuronide out of the cell and into either the blood or bile. nih.gov These transport processes can be rate-limiting and contribute to the challenges in extrapolating in vitro data to the in vivo situation. nih.gov

Future Research Directions and Translational Perspectives for Dextrorphan β D O Glucuronide Research

Exploration of Additional UGT Polymorphisms Impacting Dextrorphan (B195859) Glucuronidation in Diverse Populations

The glucuronidation of dextrorphan is a critical step in its metabolism, primarily catalyzed by the enzyme UDP-glucuronosyltransferase 2B15 (UGT2B15). nih.gov Genetic variations within the UGT2B15 gene can lead to significant interindividual and interethnic differences in the rate and extent of dextrorphan glucuronidation, thereby influencing the pharmacokinetic profile of dextromethorphan (B48470).

Future research should focus on identifying and characterizing additional single nucleotide polymorphisms (SNPs) in the UGT2B15 gene and other relevant UGT isoforms across diverse ethnic populations. While some variants have been identified, a more comprehensive understanding of the global landscape of UGT polymorphisms is needed. For instance, studies have characterized UGT2B15 variations in Korean and other Asian populations, but more extensive research is required in African, Latin American, and other underrepresented groups. nih.govcancerindex.org

A key variant, UGT2B15*2 (D85Y), has been shown to decrease the enzymatic function of UGT2B15. nih.gov The allele frequencies of this and other functional variants can differ substantially among populations. nih.gov Correlating these genetic variations with dextrorphan glucuronidation rates in diverse populations will be crucial for predicting dextromethorphan exposure and response, potentially leading to more personalized dosing strategies.

Table 1: Known Functional Polymorphisms in UGT2B15 and Their Potential Impact

| Polymorphism | Amino Acid Change | Reported Functional Effect | Potential Implication for Dextrorphan Glucuronidation |

| UGT2B152 | Asp85Tyr (D85Y) | Markedly reduced Vmax and intrinsic clearance (CLint) for certain substrates. nih.gov | Reduced rate of dextrorphan glucuronidation, leading to higher dextrorphan exposure. |

| UGT2B153 | Leu86Ser (L86S) | Comparable kinetics to wild-type for some substrates. nih.gov | Likely minimal impact on dextrorphan glucuronidation. |

| UGT2B154 | Thr352Ile (T352I) | Comparable kinetics to wild-type for some substrates. nih.gov | Likely minimal impact on dextrorphan glucuronidation. |

| UGT2B155 | Asp85Tyr, Lys523Thr | Reduced Vmax and CLint due to the D85Y substitution. nih.gov | Reduced rate of dextrorphan glucuronidation. |

Development of Novel In Vitro Models for Comprehensive Glucuronidation Pathway Research

Traditional in vitro models, such as liver microsomes and 2D cell cultures, have limitations in fully recapitulating the complex cellular environment of the liver. nih.gov The development and application of more advanced in vitro systems are essential for a more accurate and comprehensive understanding of dextrorphan glucuronidation.

Three-Dimensional (3D) Cell Culture Models: Spheroids and organoids, which are 3D cell cultures, offer a more physiologically relevant microenvironment. nih.gov These models exhibit improved cell-to-cell and cell-to-matrix interactions, which can better mimic in vivo hepatic function and provide more predictive data on metabolic pathways, including glucuronidation.

Organ-on-a-Chip (OOC) Technology: OOCs represent a significant leap forward in in vitro modeling. These microfluidic devices can simulate the physiological environment and functionality of human organs on a chip. researchgate.net A "liver-on-a-chip" can be used to study drug metabolism, including the interplay between different cell types and the influence of flow and shear stress on enzyme expression and activity. Multi-organ chips can further be used to investigate the sequential metabolism of a drug across different organ compartments. researchgate.net

These novel models will enable a more detailed investigation of the entire glucuronidation pathway, from substrate entry into the cell to metabolite efflux. They can also be used to study the impact of genetic polymorphisms in a more controlled and human-relevant system.

Advanced Applications of Deuterated Glucuronides in Mechanistic Pharmacokinetic Studies

Dextrorphan-d3 (B59725) β-D-O-Glucuronide serves as a crucial internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of its non-deuterated counterpart in biological matrices. The use of stable isotope-labeled internal standards is considered the gold standard in bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte, which helps to correct for variability during sample preparation and analysis, including matrix effects.

Future research can leverage deuterated glucuronides for more advanced mechanistic pharmacokinetic studies. For example, co-administering a deuterated and non-deuterated version of a drug (a "microtracer" study) can allow for the precise determination of metabolic pathways and the contribution of different enzymes and transporters to drug disposition in vivo without discontinuing existing therapy.

Furthermore, the use of deuterated standards can help in elucidating the potential for "metabolic switching" where inhibition of one metabolic pathway leads to an increased reliance on another. In the context of dextromethorphan, if the primary CYP2D6 pathway is inhibited, understanding the subsequent flux through the glucuronidation pathway becomes critical.

Interplay of Glucuronidation with Other Metabolic Pathways and Transporter Systems in Research Contexts

Interplay with CYP450 Enzymes: Dextromethorphan is primarily metabolized by CYP2D6 to dextrorphan, which is then a substrate for UGT2B15. Another pathway involves N-demethylation by CYP3A4. The activity of these CYP enzymes can significantly influence the amount of dextrorphan available for glucuronidation. Genetic polymorphisms in CYP2D6 are well-known to cause significant variability in dextromethorphan metabolism. nih.gov Future research using advanced in vitro models should further explore the kinetic interplay between these pathways, especially in individuals with different CYP and UGT genotypes.

Role of Transporter Systems: Once formed, Dextrorphan β-D-O-Glucuronide and other metabolites rely on transporter proteins to cross cell membranes for their elimination. frontiersin.org Efflux transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), and uptake transporters like Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) are crucial for the disposition of glucuronide conjugates. frontiersin.orgnih.gov

The transport of dextrorphan itself has been shown to be influenced by transporters like P-glycoprotein (P-gp). researchgate.net The interplay between these transporters and the glucuronidation process can determine the intracellular concentration of dextrorphan and the rate of its clearance. Future studies should aim to identify the specific transporters responsible for the influx of dextrorphan into hepatocytes and the efflux of Dextrorphan β-D-O-Glucuronide into bile and blood. Understanding this interplay is essential for predicting potential drug-drug interactions where one drug might inhibit a transporter, leading to altered concentrations of dextrorphan or its glucuronide.

Table 2: Key Enzymes and Transporters in Dextromethorphan Disposition

| Molecule | Enzyme/Transporter | Function |

| Dextromethorphan | CYP2D6 | O-demethylation to Dextrorphan |

| Dextromethorphan | CYP3A4 | N-demethylation |

| Dextrorphan | UGT2B15 | Glucuronidation to Dextrorphan β-D-O-Glucuronide |

| Dextrorphan | P-glycoprotein (P-gp) | Efflux transport |

| Dextrorphan β-D-O-Glucuronide | MRPs, BCRP, OATs, OATPs | Efflux and uptake transport |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.